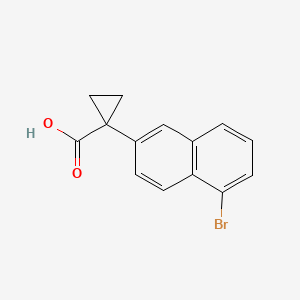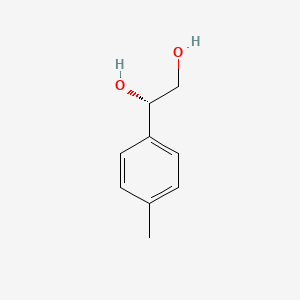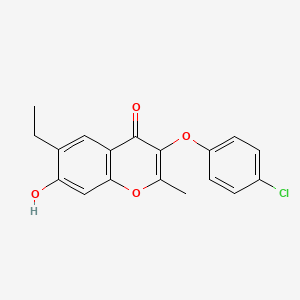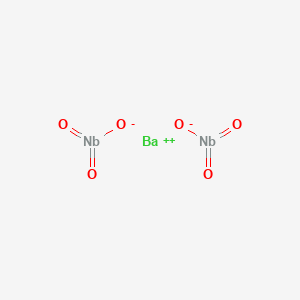![molecular formula C13H22N5O4P B12086060 9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
9-[2-(Diethylphosphonomethoxy)propyl] Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves several steps:
Reaction of Adenine with R-propylene Carbonate: Adenine reacts with R-propylene carbonate to form an intermediate compound.
Addition of p-Benzenesulfonyloxy Phosphoric Acid Diethyl Ester: This intermediate is then reacted with p-benzenesulfonyloxy phosphoric acid diethyl ester in the presence of a magnesium catalyst.
Hydrolysis: The final step involves hydrolysis with a protonic acid to yield this compound.
This method is advantageous due to its low energy consumption, environmental friendliness, and the use of inexpensive reagents .
Analyse Chemischer Reaktionen
9-[2-(Diethylphosphonomethoxy)propyl] Adenine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-[2-(Diethylphosphonomethoxy)propyl] Adenine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine involves its conversion into its active form in vivo. Once phosphorylated, it mimics natural nucleotides and gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication . This compound targets viral reverse transcriptase and DNA polymerase, disrupting the viral replication process .
Vergleich Mit ähnlichen Verbindungen
9-[2-(Diethylphosphonomethoxy)propyl] Adenine is unique due to its specific structure and antiviral properties. Similar compounds include:
Tenofovir: Another nucleotide analog used in antiviral therapy.
Adefovir: A nucleotide analog with similar antiviral activity.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Compared to these compounds, this compound offers distinct advantages in terms of its synthesis, stability, and efficacy in antiviral research .
Eigenschaften
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

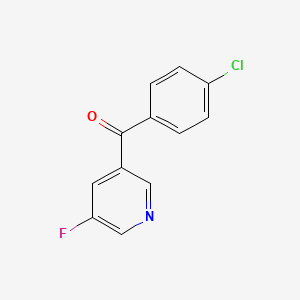
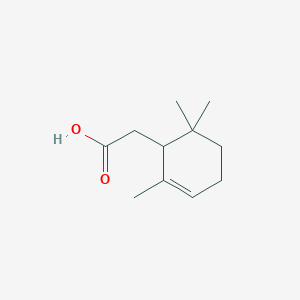
![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
